molecular formula C6H12O B1266220 2-Methyl-4-penten-2-ol CAS No. 624-97-5

2-Methyl-4-penten-2-ol

Cat. No.: B1266220
CAS No.: 624-97-5
M. Wt: 100.16 g/mol
InChI Key: UYOPRNGQFQWYER-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-4-penten-2-ol can be synthesized through various methods. One common approach involves the reaction of isobutene with formaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. Catalysts such as acidic ion-exchange resins are often employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-penten-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

Major Products Formed:

Scientific Research Applications

2-Methyl-4-penten-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-penten-2-ol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain signaling pathways involved in cellular processes .

Comparison with Similar Compounds

  • 4-Penten-2-ol
  • 2-Methyl-3-buten-2-ol
  • 2-Methyl-4-pentyn-2-ol

Comparison: 2-Methyl-4-penten-2-ol is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to 4-Penten-2-ol, it has an additional methyl group, which influences its reactivity and applications. Similarly, 2-Methyl-3-buten-2-ol and 2-Methyl-4-pentyn-2-ol have different bonding arrangements, leading to variations in their chemical behavior and uses .

Properties

IUPAC Name

2-methylpent-4-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-4-5-6(2,3)7/h4,7H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOPRNGQFQWYER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211464
Record name 2-Methyl-4-penten-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624-97-5
Record name 2-Methyl-4-penten-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-4-penten-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpent-4-en-2-ol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-METHYL-4-PENTEN-2-OL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a notable characteristic of 2-methyl-4-penten-2-ol synthesis?

A: this compound can be synthesized through a novel one-step process using a mixture of benzene and tetrahydrofurane as solvents []. This method offers an alternative to the traditional two-step process and has shown promising results in terms of yield. Research indicates that a volume ratio of 3:1 for benzene to tetrahydrofurane yielded the highest amount of this compound at 81.3% [].

Q2: How is the structure of this compound confirmed?

A: The molecular structure of this compound can be confirmed using spectroscopic techniques like Infrared spectroscopy (IR) and proton Nuclear Magnetic Resonance (1H NMR) []. These methods provide detailed information about the functional groups and arrangement of atoms within the molecule, allowing for unambiguous identification.

Q3: Can this compound be used as a starting material for other compounds?

A: Yes, research shows that this compound acetate can react with acetaldehyde via the Prins reaction to form addition compounds. These compounds can then be converted to methyl heptenone, a valuable fragrance and flavoring agent [].

Q4: Are there alternative synthetic routes to produce derivatives of this compound?

A: Electrochemistry provides another method for creating derivatives of this compound. For instance, electrolyzing allyl chloride with an excess of acetone in a specific electrolyte solution can yield this compound []. This electrochemical approach allows for the addition of allyl and benzyl groups from various halides to acetone, forming a range of corresponding alcohols [].

Q5: Has this compound been studied in the context of cyclization reactions?

A: Yes, studies have investigated the iodocyclization of N, N-dialkylamino-2-methyl-4-penten-2-ol oxides [, ]. This reaction involves the formation of a ring structure within the molecule through the addition of iodine.

Q6: Is there research on the reactivity of this compound under specific conditions?

A: The dehydration of this compound, a process where a water molecule is removed from the compound, has been explored as part of broader investigations into the dehydration of isomeric C6 alkenols []. Additionally, studies have examined the dehydration of ethylenic alcohols, a class of compounds to which this compound belongs []. These investigations shed light on the behavior and potential transformations of this compound under specific reaction conditions.

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